2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide
Description
The compound 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide is a sulfonylated acetamide derivative featuring a 5-chlorothiophene moiety and a 3,5-dimethoxyphenyl group. The 3,5-dimethoxyphenyl group is a recurring motif in medicinal chemistry, often associated with enhanced lipophilicity and receptor binding . The sulfonyl group attached to the thiophene ring may contribute to metabolic stability and electronic effects, influencing its interaction with biological targets.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c1-20-10-5-9(6-11(7-10)21-2)16-13(17)8-23(18,19)14-4-3-12(15)22-14/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNHGXPXWKQMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chlorothiophene ring: This can be achieved through the chlorination of thiophene using reagents such as sulfuryl chloride.
Introduction of the sulfonyl group: The chlorothiophene is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with the dimethoxyphenyl group: The final step involves coupling the sulfonylated chlorothiophene with 3,5-dimethoxyaniline under appropriate conditions to form the desired acetamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene ring, where nucleophiles can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies exploring its effects on biological systems, including its potential as an inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound vs. N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide (Compound 18, )
- Key Differences: Core Structure: The target compound uses a 5-chlorothiophene sulfonyl group, whereas Compound 18 incorporates a pyrazine-sulfamoyl moiety. Substituents: Both share the N-(3,5-dimethoxyphenyl)acetamide backbone, but Compound 18 includes an additional phenylsulfamoyl group, which may alter solubility and steric bulk.
- Implications : The thiophene sulfonyl group in the target compound could improve membrane permeability compared to the polar pyrazine-sulfamoyl group in Compound 18 .
Target Compound vs. (E)-N-(3,5-dimethoxyphenyl)-N-(5-oxopent-3-en-1-yl)acetamide ()
- Key Differences: Functional Groups: The target compound’s sulfonyl-thiophene contrasts with the α,β-unsaturated ketone in ’s compound. The latter’s enone system may confer reactivity toward nucleophiles or participation in Michael addition reactions .
- Implications: The target compound’s sulfonyl group likely enhances stability under physiological conditions compared to the electrophilic enone system .
Data Tables
Biological Activity
The compound 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 345.81 g/mol. The presence of a sulfonyl group is significant as it often contributes to the biological activity of sulfonamide derivatives.
Sulfonamide compounds typically exhibit a range of biological activities due to their ability to interact with various enzymes and receptors. The mechanism of action for This compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, particularly against gram-positive bacteria.
Biological Activity Overview
The biological activities associated with this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against various strains of bacteria, potentially through enzyme inhibition. |
| Anti-inflammatory | May inhibit COX and LOX pathways, reducing inflammation and pain. |
| Analgesic | Potential for pain relief through modulation of inflammatory mediators. |
| Anticancer | Some studies suggest activity against certain cancer cell lines through apoptosis induction. |
Research Findings
Recent studies have highlighted the efficacy of similar compounds in various biological assays:
- Antibacterial Activity : A study indicated that acetamide derivatives with sulfonyl groups showed moderate to high activity against gram-positive bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) below 10 µg/mL .
- Anti-inflammatory Effects : Compounds structurally related to the target compound demonstrated significant inhibition of COX-2 with IC50 values ranging from 0.011 to 0.023 µM, indicating strong anti-inflammatory potential .
- Analgesic Properties : In vivo studies showed that certain sulfonamide derivatives significantly reduced pain in animal models, suggesting that the compound may possess analgesic properties .
Case Studies
Several case studies have reported on the biological evaluation of related compounds:
- Case Study 1 : A derivative similar to the target compound was evaluated for its COX-2 inhibitory activity, showing an IC50 value of 0.011 μM, which is indicative of potent anti-inflammatory effects .
- Case Study 2 : Another study focused on a series of sulfonamide derivatives that exhibited a broad spectrum of antimicrobial activity, with some compounds achieving MICs less than 10 µg/mL against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
